molecular formula C12H11Cl2N3O2 B2656896 ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 338398-19-9

ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2656896
CAS No.: 338398-19-9
M. Wt: 300.14
InChI Key: OYCKOJXLWQVVCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the 1,2,4-triazole ring and the attachment of the ethyl, methyl, and 2,5-dichlorophenyl groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the type of bonds between them, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. Factors influencing its reactivity could include the presence of the electron-withdrawing chlorine atoms and the electron-donating methyl and ethyl groups .


Physical and Chemical Properties Analysis

Physical and chemical properties such as density, hydrophobicity, physical state, and vapor pressure can be determined through various experimental methods .

Scientific Research Applications

Corrosion Inhibition on Aluminium Alloy : Ethyl 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, although not explicitly mentioned, is closely related to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, which demonstrates significant corrosion inhibition effects on AA6061 Aluminium alloy in hydrochloric acid solutions. This compound exhibits increased inhibition efficiency with higher concentrations and temperatures, indicating potential for broader triazole derivatives, including this compound, in metal protection and surface treatment applications (Raviprabha K & Ramesh S. Bhat, 2021).

Electrochemical and Computational Studies : Another study focused on triazepines carboxylate compounds, similar in structure to this compound, found these compounds to be excellent acid corrosion inhibitors for mild steel. This suggests that structurally related triazole derivatives could offer protective benefits in industrial applications, preventing metal corrosion in acidic environments (Alaoui K et al., 2018).

Structural and Spectroscopic Analysis : Triazole derivatives, including this compound, have been extensively studied for their crystal structures, providing insight into molecular interactions. For example, the structural analysis of ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant π-hole tetrel bonding interactions. This type of research helps understand the molecular basis of the compound's reactivity and potential applications in material science and drug design (Ahmed MN et al., 2020).

Synthetic Utility in Heteroaromatic Compounds : The synthetic pathways involving triazole derivatives, closely related to this compound, underscore their utility in creating novel heteroaromatic compounds. These compounds have potential applications ranging from materials science to pharmaceuticals, highlighting the versatility and importance of triazole chemistry in synthetic organic chemistry and drug discovery efforts (Westerlund C, 1980).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism would involve its interaction with biological targets in the body .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a substance and the necessary precautions. They include details on handling, storage, personal protective equipment, and first aid measures .

Future Directions

Future research could involve further exploration of the compound’s properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the study of its behavior under different conditions .

Properties

IUPAC Name

ethyl 1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-6-8(13)4-5-9(10)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCKOJXLWQVVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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